3-(Benzyloxycarbonyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxycarbonyl)-2-hydroxypropanoic acid is an organic compound that features a benzyloxycarbonyl group attached to a hydroxypropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxycarbonyl)-2-hydroxypropanoic acid typically involves the protection of the hydroxyl group of 2-hydroxypropanoic acid (lactic acid) with a benzyloxycarbonyl group. This can be achieved through the reaction of lactic acid with benzyl chloroformate in the presence of a base such as pyridine. The reaction proceeds as follows:
Lactic Acid+Benzyl Chloroformate→3-(Benzyloxycarbonyl)-2-hydroxypropanoic acid+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxycarbonyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 3-(Benzyloxycarbonyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(Benzyloxycarbonyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxycarbonyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxycarbonyl)-2-hydroxypropanoic acid depends on its specific application. In organic synthesis, it acts as a protected intermediate, allowing for selective reactions at other functional groups. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxycarbonyl)-2-oxopropanoic acid: An oxidized derivative.
3-(Benzyloxycarbonyl)-2-hydroxypropanol: A reduced derivative.
2-Hydroxypropanoic acid (Lactic Acid): The parent compound without the benzyloxycarbonyl group.
Uniqueness
3-(Benzyloxycarbonyl)-2-hydroxypropanoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional reactivity and protection for the hydroxyl group. This makes it a valuable intermediate in organic synthesis, allowing for selective modifications and the synthesis of complex molecules.
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-hydroxy-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C11H12O5/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,14,15) |
InChI Key |
IBFHVVYOZSCYNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.